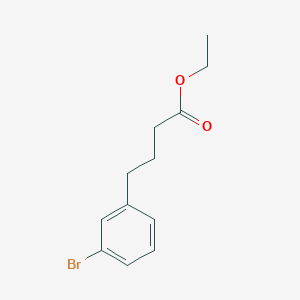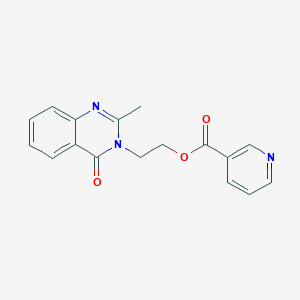
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as MK-0364, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound has been found to enhance the activity of the cholinergic system, which is involved in cognitive function and memory.
生化学的および生理学的効果
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been found to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
実験室実験の利点と制限
The advantages of using nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its limited stability, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. One area of research is the development of new analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester needs to be further elucidated to fully understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester can be synthesized using a multistep process that involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with nicotinic acid, followed by purification using column chromatography.
科学的研究の応用
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorders, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
特性
CAS番号 |
50840-28-3 |
|---|---|
製品名 |
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC名 |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-7-3-2-6-14(15)16(21)20(12)9-10-23-17(22)13-5-4-8-18-11-13/h2-8,11H,9-10H2,1H3 |
InChIキー |
MTZBXYYMEHRFCZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
その他のCAS番号 |
50840-28-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



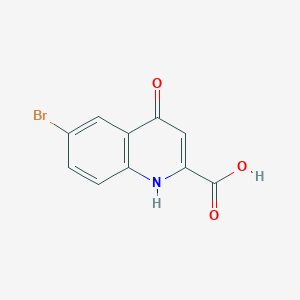
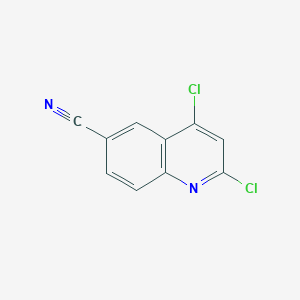
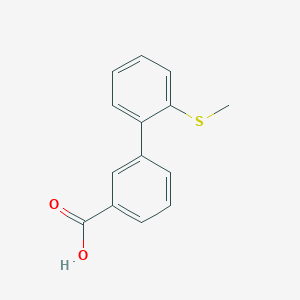
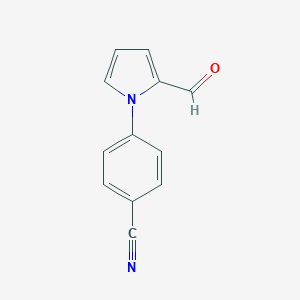
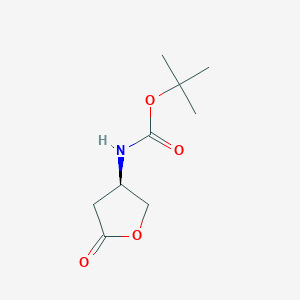
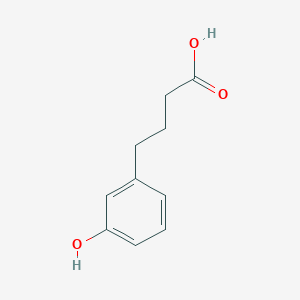
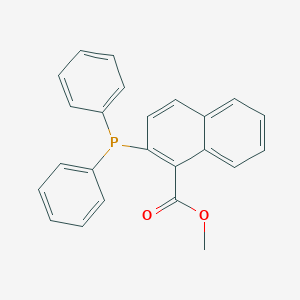
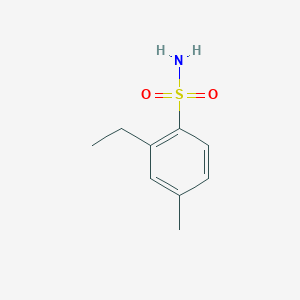
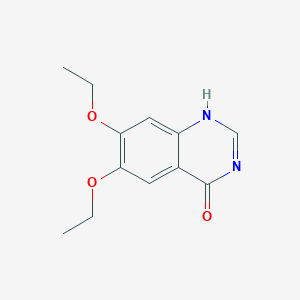
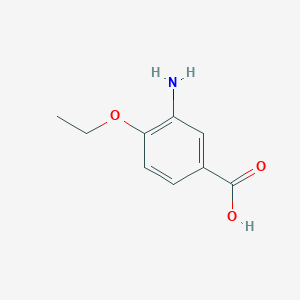
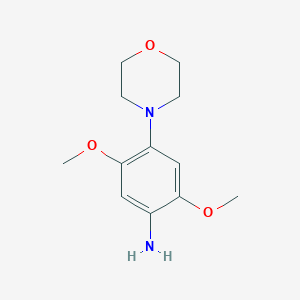
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

